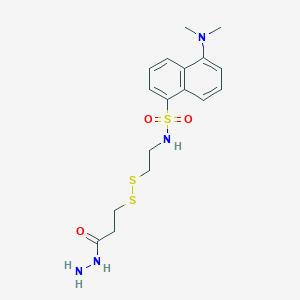
2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
Descripción general
Descripción
2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide is a useful research compound. Its molecular formula is C17H24N4O3S3 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide, with the chemical formula and CAS number 887354-22-5, is a compound known for its biological activity, particularly as a fluorescent reagent in biochemical assays. This article explores its biological activity, applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.59 g/mol |
| CAS Number | 887354-22-5 |
| Category | Fluorescent Reagents |
This compound is characterized by its unique structure, which includes a dansyl group that contributes to its fluorescent properties, making it useful in various biochemical applications.
The biological activity of this compound primarily involves its role as a fluorescent probe. It is utilized for the quantification of aldehydes and other reactive carbonyl compounds in biological samples. The dansyl moiety allows for effective fluorescence detection, facilitating the study of various biochemical processes.
Applications in Research
- Fluorescent Labeling : The compound is used to label biomolecules, enabling visualization and tracking in cellular studies.
- Quantification of Aldehydes : Its ability to react with aldehydes makes it valuable in assays aimed at measuring oxidative stress and lipid peroxidation.
- Proteomics : It serves as a tool in proteomics research for studying protein interactions and modifications.
Case Studies
- Study on Oxidative Stress : A study demonstrated that the compound effectively quantified lipid peroxidation products in cell cultures, providing insights into oxidative stress mechanisms in various diseases.
- Protein Interaction Analysis : In proteomics, researchers utilized this compound to label proteins, allowing for the identification of protein-protein interactions through fluorescence microscopy.
Research Findings
Recent studies have highlighted the versatility of this compound in biological research:
- Fluorescence Characteristics : The compound exhibits strong fluorescence under UV light, making it suitable for sensitive detection methods.
- Reactivity with Carbonyl Compounds : It shows high reactivity towards aldehydes, which is critical for applications in metabolic studies.
Comparative Data on Fluorescent Probes
| Probe Name | Detection Limit | Application Area |
|---|---|---|
| This compound | Low (nM range) | Aldehyde quantification |
| Other Fluorescent Probes (e.g., FITC) | Moderate (μM range) | General labeling |
The data indicates that this compound offers superior sensitivity compared to some traditional fluorescent probes.
Propiedades
IUPAC Name |
5-(dimethylamino)-N-[2-[(3-hydrazinyl-3-oxopropyl)disulfanyl]ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-21(2)15-7-3-6-14-13(15)5-4-8-16(14)27(23,24)19-10-12-26-25-11-9-17(22)20-18/h3-8,19H,9-12,18H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKAFHASWURKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410986 | |
| Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-22-5 | |
| Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















